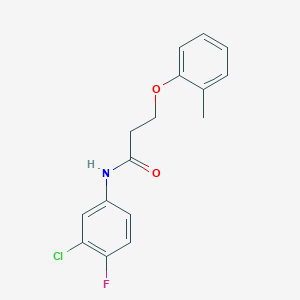![molecular formula C18H20N2O2 B5820701 4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5820701.png)
4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide, also known as MPBD, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPBD is a synthetic compound that belongs to the class of benzamides and has been found to have a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide is not fully understood, but it is believed to act on dopamine receptors in the brain. 4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide has been found to have high affinity for dopamine D3 receptors, which are involved in the regulation of dopamine release in the brain. 4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide has also been found to have moderate affinity for dopamine D2 receptors, which are involved in the regulation of motor function.
Biochemical and Physiological Effects:
4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the release of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the production of reactive oxygen species. 4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide has also been found to have analgesic effects, reducing pain sensitivity in animal models. In addition, 4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide has been found to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity and yield. 4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide has also been found to have low toxicity and is well-tolerated in animal models. However, there are also some limitations to the use of 4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that need to be carefully studied. In addition, the effects of 4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide may vary depending on the cell type and experimental conditions used.
Orientations Futures
There are several future directions for research on 4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide. One area of interest is the potential use of 4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide has been found to have neuroprotective effects in animal models, and further studies are needed to investigate its potential therapeutic use. Another area of interest is the use of 4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide in cancer therapy. 4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide has been found to have anti-cancer properties, and further studies are needed to investigate its potential use in combination with other cancer therapies. Finally, further studies are needed to fully understand the mechanism of action of 4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide and its potential off-target effects.
Méthodes De Synthèse
The synthesis of 4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide involves several steps, starting with the preparation of 4-(1-pyrrolidinyl)aniline. This compound is then reacted with 4-methoxybenzoyl chloride to obtain 4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide. The synthesis of 4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide has been optimized to yield high purity and high yield of the final product.
Applications De Recherche Scientifique
4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. It has been studied for its potential use in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer. 4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide has also been used as a tool in neuroscience research to study the role of dopamine receptors in the brain.
Propriétés
IUPAC Name |
4-methoxy-N-(4-pyrrolidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-22-17-10-4-14(5-11-17)18(21)19-15-6-8-16(9-7-15)20-12-2-3-13-20/h4-11H,2-3,12-13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMDQOQXWCCGDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

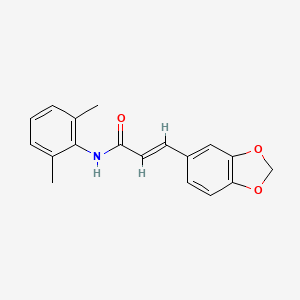
![N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5820633.png)

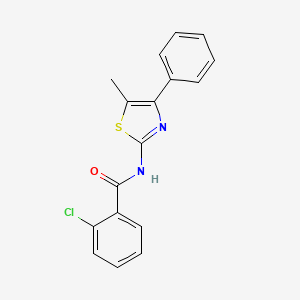
![ethyl [4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5820664.png)
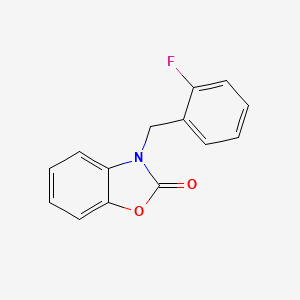

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-methoxybenzenesulfonamide](/img/structure/B5820680.png)
![7-(2,2-diphenylvinyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B5820681.png)

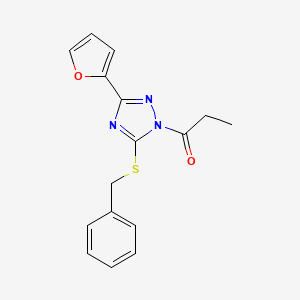
![N-[4-(benzyloxy)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine](/img/structure/B5820702.png)
